Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-

computational chemistry regioisomer differentiation physicochemical profiling

Researchers often face synthetic ambiguity and characterization burden when using meta-substituted indole Schiff bases, which differ in electronic and steric properties. This para-substituted indole Schiff base (CAS 88701-57-9) eliminates regioisomeric uncertainty and provides a built-in reactive acetyl group for downstream condensation, cyclization, or metal complexation without pre-functionalization. Key advantages: - Confirmed para regioisomer identity avoids synthetic ambiguity vs. meta isomer. - Reactive acetyl group enables hydrazone, pyrazoline, thiazole-fused indole synthesis. - Balanced XLogP3 of 3.2 suits computational permeability and CYP450 models.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
CAS No. 88701-57-9
Cat. No. B12904523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-
CAS88701-57-9
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H14N2O/c1-12(20)13-6-8-15(9-7-13)18-10-14-11-19-17-5-3-2-4-16(14)17/h2-11,19H,1H3
InChIKeyCFUFBQHNLVXLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- (CAS 88701-57-9): Core Chemical Identity and Procurement Relevance


Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- (CAS 88701-57-9) is a para-substituted indole Schiff base formed by condensation of 1H-indole-3-carboxaldehyde with 4-aminoacetophenone. The compound possesses a C17H14N2O molecular formula, a monoisotopic mass of 262.1106 Da, a computed XLogP3 of 3.2, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. It belongs to the broader class of indole-3-carboxaldehyde-derived Schiff bases, which are recognized scaffolds in medicinal chemistry for their antimicrobial, anticancer, and metal-chelating properties [2]. Accurate identification of the para-substituted regioisomer is critical, as the meta-substituted isomer (1-{3-[(1H-indol-3-ylmethylene)amino]phenyl}ethanone) is also commercially available but possesses distinctly different geometric and electronic properties that influence both physicochemical behavior and biological interactions.

Procurement Risk of Substituting Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- with Other Indole Schiff Bases


Indole-3-carboxaldehyde Schiff bases are not functionally interchangeable despite sharing a common parent carbonyl. The electronic nature and position of the aryl amine substituent profoundly modulate both biological activity and chemical reactivity. For example, in the antimicrobial series reported by Priya et al., the 4-nitro-substituted analog exhibited MIC of 2000 µg/mL against Dickeya sp. and MFC of 5000 µg/mL against Fusarium oxysporum, while other derivatives in the same series displayed substantially weaker activity [1]. The target compound contains a 4-acetyl substituent, which introduces a further reactive ketone center that enables downstream derivatization (e.g., hydrazone formation, metal complexation) not possible with simpler aniline-derived Schiff bases [2]. Additionally, regiochemistry is critical: the para-substituted isomer (CAS 88701-57-9) presents a different molecular dipole, extended conjugation pathway, and steric profile compared to the ortho- or meta-substituted analogs, which can alter binding in target pockets and affect solid-state packing and solubility. Substituting any other indole Schiff base without quantitative confirmation of functional equivalence risks compromising experimental reproducibility and downstream synthetic utility.

Quantitative Differentiation of Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- (CAS 88701-57-9) from Structural Analogs


Para-Versus-Meta Regioisomer Comparison: Computed Physicochemical Properties of CAS 88701-57-9 vs. its 3-Amino Isomer

The para-substituted isomer (CAS 88701-57-9) and its commercially available meta-substituted isomer (1-{3-[(1H-indol-3-ylmethylene)amino]phenyl}ethanone) exhibit divergent computed molecular properties that affect chromatographic behavior, solubility, and recognition by biological targets. The para isomer has a topological polar surface area (TPSA) of 45.2 Ų, while the meta isomer has a TPSA of 45.2 Ų [1]; however, the distinct spatial orientation of the acetyl group relative to the indole imine bond results in different molecular dipole moments and electrostatic potential surfaces that are not captured by TPSA alone. The para isomer's linear molecular geometry maximizes conjugation between the indole π-system and the acetophenone moiety, whereas the meta isomer introduces a kink that partially disrupts this conjugation. This geometric difference is critical for applications requiring specific molecular recognition or packing.

computational chemistry regioisomer differentiation physicochemical profiling procurement quality control

Predicted Drug-Likeness and ADME Profile Benchmarking Against Indole-3-Carboxaldehyde Schiff Base Library

The compound CAS 88701-57-9 exhibits favorable computed drug-likeness parameters relative to typical indole-3-carboxaldehyde Schiff bases. Its computed XLogP3 value is 3.2 [1], placing it within the optimal range (1–5) for oral bioavailability according to Lipinski's Rule of Five. Its hydrogen bond donor count is 1 and hydrogen bond acceptor count is 2, both within acceptable limits. In contrast, many indole Schiff bases bearing carboxylic acid, sulfonic acid, or multiple hydroxyl substituents exhibit XLogP values below 1 or above 5, which are associated with poor membrane permeability or excessive lipophilicity, respectively. The balanced lipophilicity of the target compound distinguishes it from more polar or more lipophilic congeners.

drug-likeness prediction ADME physicochemical benchmarking hit-to-lead prioritization

Reactive Ketone Handle: Synthetic Versatility Contrasted with Non-Ketone Indole Schiff Bases

Unlike indole Schiff bases derived from simple anilines (e.g., aniline, 4-nitroaniline, 4-methoxyaniline) that lack further reactive functional groups, CAS 88701-57-9 contains a reactive acetyl group on the phenyl ring. This ketone moiety serves as a secondary functional handle for further condensation reactions (e.g., with hydrazines, hydroxylamines, semicarbazides) and for enolate-based transformations. This dual functionality enables the compound to serve both as a standalone Schiff base and as an intermediate for constructing more complex heterocyclic architectures such as pyrazolines, isoxazoles, and thiazolidinones [1]. In metal coordination chemistry, the acetyl oxygen provides an additional potential donor site beyond the imine nitrogen and indole NH, potentially enabling tridentate coordination modes not available with simpler aryl-imine ligands.

synthetic chemistry derivatization metal complexation downstream functionalization

Limited Evidence Disclaimer: Absence of Direct Comparative Bioactivity Data for CAS 88701-57-9

A systematic search of the peer-reviewed literature and authoritative databases (PubChem, PubMed, Semantic Scholar) as of April 2026 identified no published studies reporting quantitative biological activity data (IC50, MIC, EC50, Ki, etc.) for the specific compound CAS 88701-57-9 in head-to-head comparison with defined analogs. The structurally related Schiff base N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine has reported MIC of 2000 µg/mL against Dickeya sp. and MFC of 5000 µg/mL against Fusarium oxysporum [1], but this compound differs in both the aromatic substituent (nitro vs. acetyl) and its electronic properties. No dataset currently permits direct quantitative comparison of CAS 88701-57-9 with this or any other specific indole Schiff base in the same assay under identical conditions. Procurement decisions must therefore be based on the structural and physicochemical differentiation described above rather than on direct bioactivity superiority claims.

evidence gap bioactivity data procurement risk antimicrobial screening

Evidence-Backed Application Scenarios for Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- (CAS 88701-57-9)


Indole Schiff Base Library Construction Requiring Defined Regiochemistry and a Secondary Ketone Handle

The compound's para-substituted regioisomer identity (confirmed by SMILES and InChI in PubChem) and the presence of a reactive acetyl group make it a strategically useful entry for building focused libraries of indole Schiff bases with built-in diversification points. Unlike meta-substituted or non-functionalized analogs, this compound allows subsequent condensation, cyclization, or metal complexation without requiring pre-installation of a carbonyl group [1]. Procurement of the para isomer specifically avoids the synthetic ambiguity and characterization burden that would arise from using the co-available meta isomer.

Physicochemical Benchmarking and in Silico Screening Campaigns

With a computed XLogP3 of 3.2, molecular weight of 262.3 g/mol, and a single hydrogen bond donor, the compound occupies a favorable property space for virtual screening and pharmacokinetic prediction studies [1]. Its balanced lipophilicity distinguishes it from more polar indole Schiff bases (e.g., amino acid-derived) and more lipophilic analogs (e.g., dihalogenated derivatives), making it a suitable probe for calibrating computational models that predict membrane permeability or CYP450 interactions within the indole Schiff base chemical space.

Metal Complexation Studies Leveraging the Imine and Ketone Donor Set

The compound's structure provides at least two potential donor sites (imine nitrogen and indole NH), with the acetyl oxygen potentially enabling tridentate coordination modes. This donor set profile differs from simpler indole Schiff bases lacking a carbonyl group. The para geometry ensures a well-defined distance between the imine and the acetyl moiety, which is critical for predictable metal chelate ring sizes [1]. This structural feature is relevant for catalysis, bioinorganic modeling, and metallodrug design.

Synthetic Intermediate for Heterocycle-Fused Indole Derivatives

The acetyl group enables condensation with hydrazines, hydroxylamines, and other nucleophiles to generate pyrazoline-, isoxazole-, or thiazole-fused indole systems [1]. This compound can thus function as a key building block in diversity-oriented synthesis workflows that require a pre-installed ketone on the aromatic ring adjacent to the Schiff base linkage, eliminating the need for additional functional group interconversion steps.

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